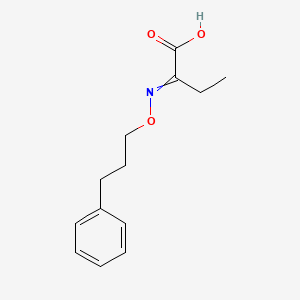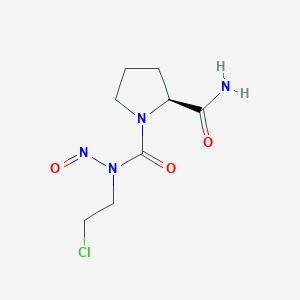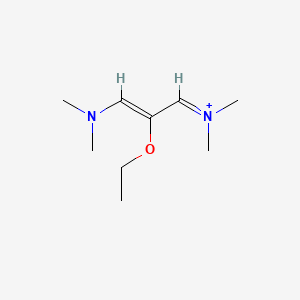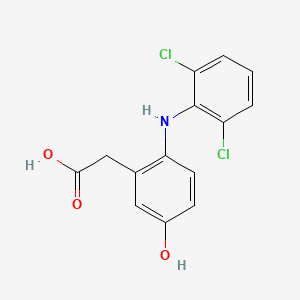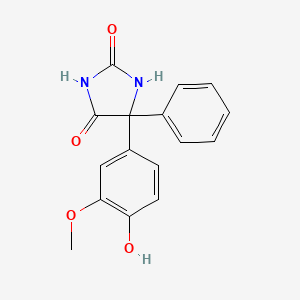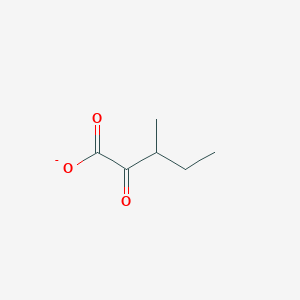
3-Methyl-2-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-oxovalerate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxovaleric acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It derives from a valerate. It is a conjugate base of a 3-methyl-2-oxovaleric acid.
Aplicaciones Científicas De Investigación
Metabolic Studies and Disease Biomarkers
3-Methyl-2-oxovalerate has been identified in various metabolic studies. In the context of diseases like methylmalonic aciduria and propionic acidemia, it's a notable metabolite. For example, Kuhara and Matsumoto (1980) found that the level of 2-methyl-3-oxovaleric acid (a related compound) increases with the concentration of methylmalonic acid, indicating its diagnostic value in such conditions (Kuhara & Matsumoto, 1980). Similarly, Lehnert and Junker (1980) identified 2-methyl-3-oxovaleric acid in urine samples from patients with propionic acidemia, further underscoring its diagnostic significance in metabolic disorders (Lehnert & Junker, 1980).
Role in Brown and Beige Adipose Tissue
3-Methyl-2-oxovalerate plays a role in the metabolic functions of brown and beige adipose tissues. Whitehead et al. (2021) demonstrated that this compound, along with others, is synthesized in browning adipocytes and impacts metabolic processes in skeletal myocytes, influencing energy expenditure and glucose homeostasis (Whitehead et al., 2021).
Binding and Transport Studies
The binding properties of 3-methyl-2-oxovalerate have been studied in relation to proteins like bovine serum albumin. Livesey and Lund (1982) explored how branched-chain 2-oxo acids, including 3-methyl-2-oxovalerate, bind to serum albumin, providing insights into their transport and metabolism in biological systems (Livesey & Lund, 1982).
Biocatalytic Applications
In biocatalysis, the S-adenosylmethionine-dependent methyltransferase SgvM shows activity with 3-methyl-2-oxovalerate. Sommer-Kamann et al. (2017) demonstrated that SgvM could use this compound for asymmetric biocatalytic C-alkylation reactions, highlighting its potential in synthetic chemistry (Sommer-Kamann et al., 2017).
Propiedades
Nombre del producto |
3-Methyl-2-oxovalerate |
|---|---|
Fórmula molecular |
C6H9O3- |
Peso molecular |
129.13 g/mol |
Nombre IUPAC |
3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
Clave InChI |
JVQYSWDUAOAHFM-UHFFFAOYSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-] |
SMILES canónico |
CCC(C)C(=O)C(=O)[O-] |
Sinónimos |
2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



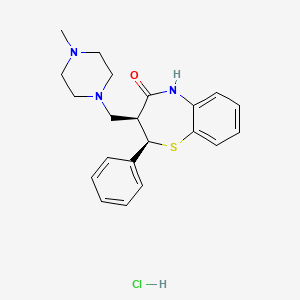
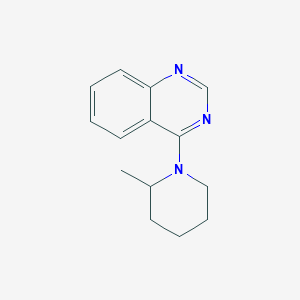
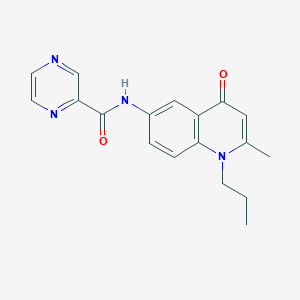
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
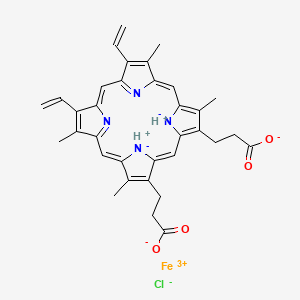
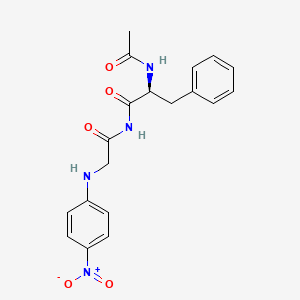
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
